molecular formula C8H13BrO4 B2606181 methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate CAS No. 133149-09-4

methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate

Cat. No.: B2606181
CAS No.: 133149-09-4
M. Wt: 253.092
InChI Key: BVSBOVWTJOHGIM-WDSKDSINSA-N
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Description

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is an organic compound with a complex structure, featuring a bromine atom and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl (2S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an alkoxide or amine, under suitable conditions.

    Reduction: The compound can be reduced to remove the bromine atom, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The dioxolane ring can be oxidized under strong oxidizing conditions, leading to ring-opening and formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using strong reducing agents.

    Oxidation: Performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Yields substituted esters or amides.

    Reduction: Produces the corresponding non-brominated ester.

    Oxidation: Results in carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dioxolane ring provides a stable framework that can undergo various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6H,4H2,1-3H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSBOVWTJOHGIM-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H](C(=O)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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